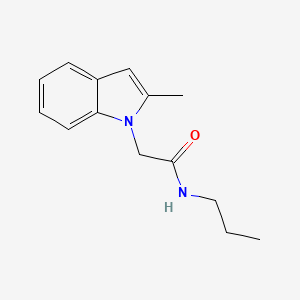
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group, a cyano group, and a phenoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester typically involves the reaction of N-cyclopentylcarbamic acid with cyano(3-phenoxyphenyl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Hydrolysis: N-cyclopentylcarbamic acid and 3-phenoxybenzyl alcohol.
Oxidation: Quinones derived from the phenoxyphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as pest control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenpropathrin: Another cyano(3-phenoxyphenyl)methyl ester used as an insecticide.
Cypermethrin: A synthetic pyrethroid with a similar structure and use in pest control.
Permethrin: Another synthetic pyrethroid with similar applications.
Uniqueness
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98992-12-2 |
|---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] N-cyclopentylcarbamate |
InChI |
InChI=1S/C20H20N2O3/c21-14-19(25-20(23)22-16-8-4-5-9-16)15-7-6-12-18(13-15)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,19H,4-5,8-9H2,(H,22,23) |
InChI-Schlüssel |
PMOCRVTYJUXYOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)







